Cas no 669728-60-3 (Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate)

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- MFCD04058683
- AKOS B019365
- ART-CHEM-BB B019365
- 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[d]thiophene-3-carboxylic acid ethyl ester
- ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[d]thiophene-3-carboxylate
- Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Cycloocta[b]thiophene-3-carboxylic acid, 4,5,6,7,8,9-hexahydro-2-isothiocyanato-, ethyl ester
- Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate
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- MDL: MFCD04058683
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380429-500mg |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate; . |
669728-60-3 | 500mg |
€333.00 | 2025-02-17 | ||
Fluorochem | 365593-1g |
ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
669728-60-3 | 1g |
£532.00 | 2023-04-05 | ||
TRC | E017675-500mg |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
669728-60-3 | 500mg |
$ 600.00 | 2022-06-05 | ||
abcr | AB380429-500 mg |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
669728-60-3 | 500MG |
€313.80 | 2023-02-03 | ||
abcr | AB380429-1g |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate; . |
669728-60-3 | 1g |
€397.00 | 2025-02-17 | ||
A2B Chem LLC | AJ01814-10g |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
669728-60-3 | >95% | 10g |
$1550.00 | 2024-04-19 | |
Fluorochem | 365593-5g |
ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
669728-60-3 | 5g |
£1,593.00 | 2023-04-05 | ||
Matrix Scientific | 030212-500mg |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
669728-60-3 | 500mg |
$189.00 | 2023-09-06 | ||
TRC | E017675-250mg |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
669728-60-3 | 250mg |
$ 380.00 | 2022-06-05 | ||
abcr | AB380429-5 g |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
669728-60-3 | 5g |
€1074.00 | 2023-04-25 |
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylateに関する追加情報
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate: A Comprehensive Overview
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate (CAS No: 669728-60-3) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its bicyclic structure, which includes a cyclooctabthiophene framework and an ethyl ester group. The presence of the isothiocyanato group further adds to its functional versatility.
The cyclooctabthiophene framework is a key structural element of this compound. It consists of eight-membered rings with sulfur atoms strategically placed to create a rigid and aromatic system. This structure not only imparts stability but also contributes to the compound's electronic properties. Recent studies have highlighted the potential of such frameworks in applications ranging from organic electronics to drug delivery systems.
The isothiocyanato group attached to the compound plays a crucial role in its reactivity and functionality. Isothiocyanates are known for their ability to undergo various nucleophilic substitutions and additions, making them valuable in organic synthesis. In the context of this compound, the isothiocyanato group can serve as a reactive site for further chemical modifications, enabling the creation of derivatives with tailored properties.
Recent advancements in synthetic chemistry have led to innovative methods for synthesizing Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate. One notable approach involves the use of sulfur-rich precursors and controlled oxidation techniques to construct the cyclooctabthiophene core. These methods not only enhance the efficiency of synthesis but also allow for better control over the stereochemistry of the product.
The compound's unique combination of structural features has opened up new avenues for its application in materials science. For instance, researchers have explored its potential as a building block for constructing advanced materials with tailored electronic properties. The rigid cyclooctabthiophene framework can serve as a platform for designing molecules with specific charge transport characteristics.
In addition to its structural versatility, Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate exhibits interesting optical properties that make it a candidate for use in optoelectronic devices. Studies have shown that the compound's absorption and emission spectra can be tuned by modifying its substituents or incorporating it into polymer matrices.
Another area where this compound has shown promise is in drug delivery systems. Its ability to form stable complexes with certain biomolecules makes it a potential candidate for targeted drug delivery applications. Researchers are actively investigating its compatibility with various drug molecules and its biocompatibility under physiological conditions.
The synthesis and characterization of Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate have been extensively documented in recent scientific literature. Advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and study its physical properties.
In conclusion, Ethyl 2-isothiocyanato-4
669728-60-3 (Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate) 関連製品
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